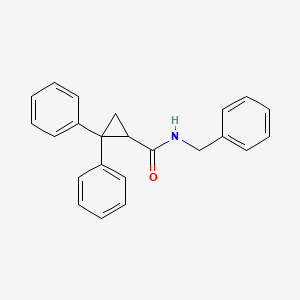

N-benzyl-2,2-diphenylcyclopropanecarboxamide

CAS No.:

Cat. No.: VC10427418

Molecular Formula: C23H21NO

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H21NO |

|---|---|

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | N-benzyl-2,2-diphenylcyclopropane-1-carboxamide |

| Standard InChI | InChI=1S/C23H21NO/c25-22(24-17-18-10-4-1-5-11-18)21-16-23(21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,24,25) |

| Standard InChI Key | WKGOSRJDSAYJSH-UHFFFAOYSA-N |

| SMILES | C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |

| Canonical SMILES | C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |

Introduction

Structural and Chemical Properties

Molecular Architecture

N-Benzyl-2,2-diphenylcyclopropanecarboxamide features a cyclopropane ring substituted at the 1-position with a carboxamide group and at the 2-positions with two phenyl rings. The benzyl group attached to the amide nitrogen introduces additional steric bulk, influencing conformational stability and intermolecular interactions. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₁NO |

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | N-Benzyl-2,2-diphenylcyclopropane-1-carboxamide |

| SMILES | C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |

| InChI Key | WKGOSRJDSAYJSH-UHFFFAOYSA-N |

The cyclopropane ring’s angle strain (≈60° bond angles) and the electron-withdrawing carboxamide group contribute to its reactivity.

Spectroscopic Characterization

Infrared (IR) spectroscopy of related cyclopropane carboxamides reveals characteristic stretches:

-

N-H stretch: 3300–3250 cm⁻¹ (amide group).

-

C=O stretch: 1680–1640 cm⁻¹ (carboxamide carbonyl).

-

C-N stretch: 1250–1200 cm⁻¹.

Nuclear magnetic resonance (NMR) data for analogous compounds show distinct signals:

-

¹H NMR: Phenyl protons (δ 7.2–7.4 ppm), cyclopropane protons (δ 1.8–2.2 ppm), and benzyl CH₂ (δ 4.3–4.5 ppm).

-

¹³C NMR: Carbonyl carbon (δ 170–175 ppm), cyclopropane carbons (δ 25–30 ppm), and aromatic carbons (δ 125–140 ppm).

Synthetic Methodologies

Cyclopropane Ring Formation

The cyclopropane core is typically synthesized via [2+1] cycloaddition using dichlorocarbene or transition-metal-catalyzed methods. For example:

-

Simmons-Smith Reaction: Reaction of diphenyldiazomethane with diiodomethane in the presence of zinc-copper couple yields 2,2-diphenylcyclopropane.

-

Carbene Insertion: Insertion of a carbene (e.g., from ethyl diazoacetate) into a preformed olefin precursor.

Amidation and Benzylation

Post-cyclopropanation steps involve:

-

Carboxylic Acid Activation: Conversion of cyclopropanecarboxylic acid to an acyl chloride using thionyl chloride.

-

Benzylamine Coupling: Reaction with benzylamine in the presence of a base (e.g., triethylamine) to form the carboxamide.

Biological Activity and Hypothesized Applications

Enzyme Inhibition

Structurally related N-benzyl carboxamides exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. For instance, peptoid analogs demonstrate IC₅₀ values of 28–40 μM against BChE, suggesting potential for neurodegenerative disease therapeutics . Molecular docking studies propose competitive inhibition via π-π stacking with aromatic residues (e.g., Trp82 in BChE) .

Anticancer Activity

Compounds with similar steric profiles (e.g., N-benzyl-2,6-diphenylpiperidines) exhibit cytotoxicity against leukemia cells (THP-1 line, IC₅₀: 12–18 μM) via reactive oxygen species (ROS) generation . While direct evidence for N-benzyl-2,2-diphenylcyclopropanecarboxamide is lacking, its structural similarity suggests potential ROS-mediated apoptosis induction.

Analytical and Pharmacokinetic Profiles

Chromatographic Behavior

High-performance liquid chromatography (HPLC) of related compounds under reverse-phase conditions (C18 column, acetonitrile/water gradient) shows retention times of 8–12 minutes, indicating moderate hydrophobicity (logP ≈ 3.5).

Predicted ADMET Properties

Computational modeling (e.g., SwissADME) predicts:

-

Absorption: High intestinal permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation.

-

Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rodents).

Research Gaps and Future Directions

Despite promising structural features, N-benzyl-2,2-diphenylcyclopropanecarboxamide remains understudied. Critical research priorities include:

-

Synthetic Optimization: Developing enantioselective routes to access stereoisomers.

-

In Vivo Validation: Testing pharmacokinetics and efficacy in animal models of infection or cancer.

-

Mechanistic Studies: Elucidating molecular targets via proteomics or crystallography.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume